Asimadoline
Vue d'ensemble
Description
L’Asimadoline est un composé synthétique qui agit comme un agoniste sélectif périphérique des récepteurs kappa-opioïdes. Il a été initialement développé par Merck KGaA de Darmstadt, en Allemagne, et a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement du syndrome du côlon irritable .
Applications De Recherche Scientifique
Chemistry: Asimadoline serves as a model compound for studying kappa-opioid receptor agonists and their interactions with receptors.
Biology: Research on this compound has provided insights into the role of kappa-opioid receptors in modulating pain and gastrointestinal function.
Medicine: This compound has shown promise in clinical trials for the treatment of irritable bowel syndrome, particularly in reducing pain and discomfort associated with the condition .
Mécanisme D'action
L’Asimadoline exerce ses effets en agissant comme un agoniste des récepteurs kappa-opioïdes, qui sont principalement situés dans le tube digestif. En se liant à ces récepteurs, l’this compound module la douleur viscérale et la motilité intestinale, ce qui en fait un traitement potentiel pour des affections telles que le syndrome du côlon irritable. Les cibles moléculaires et les voies impliquées comprennent l’activation des récepteurs kappa-opioïdes, conduisant à des modifications de la perception de la douleur et de la fonction gastro-intestinale .
Safety and Hazards
Asimadoline is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill/leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Analyse Biochimique
Biochemical Properties
Asimadoline plays a significant role in biochemical reactions by interacting primarily with kappa-opioid receptors. It has a high affinity for these receptors, with IC50 values of 5.6 nmol/L in guinea pigs and 1.2 nmol/L in human recombinant receptors . This compound acts as a complete agonist in in vitro assays, producing both analgesic and antidiarrheal effects . The interaction between this compound and kappa-opioid receptors involves binding to the receptor sites, leading to the activation of downstream signaling pathways that modulate pain and gastrointestinal functions .
Cellular Effects
This compound influences various types of cells and cellular processes, particularly in the gastrointestinal tract. It reduces sensation in response to colonic distension at subnoxious pressures in healthy volunteers and IBS patients without altering colonic compliance . This compound also reduces satiation and enhances postprandial gastric volume in female volunteers . These effects suggest that this compound modulates cell signaling pathways involved in pain perception and gastrointestinal motility.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to kappa-opioid receptors, leading to the activation of G-protein coupled receptor (GPCR) signaling pathways . This activation results in the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) and subsequently decreasing the release of neurotransmitters involved in pain and gastrointestinal motility . This compound’s selective binding to kappa-opioid receptors ensures targeted therapeutic effects with minimal central nervous system involvement .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to be stable under standard storage conditions, with minimal degradation . Long-term studies in in vitro and in vivo models have demonstrated sustained analgesic and antidiarrheal effects, with no significant alterations in cellular function over extended periods . These findings indicate that this compound maintains its efficacy and stability in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces pain and gastrointestinal symptoms without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including sedation and respiratory depression . Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosage levels, indicating the importance of optimizing dosage for maximum efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of inactive metabolites . These metabolites are then excreted via the renal and biliary routes . This compound’s metabolism does not significantly affect metabolic flux or metabolite levels, ensuring consistent therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is predominantly localized in peripheral tissues, particularly in the gastrointestinal tract, where it exerts its therapeutic effects . This compound’s limited penetration of the blood-brain barrier ensures minimal central nervous system involvement, reducing the risk of central side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with kappa-opioid receptors . This compound’s activity and function are influenced by its localization, with targeted effects on pain perception and gastrointestinal motility . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments .
Méthodes De Préparation
La synthèse de l’Asimadoline implique plusieurs étapes, commençant par la préparation de l’intermédiaire clé, la N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phényléthyl]-N-méthyl-2,2-diphénylacétamide. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l’optimisation de ces conditions réactionnelles pour maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
L’Asimadoline subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydée dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans l’this compound.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule d’this compound, conduisant à la formation de différents dérivés. Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs.
Applications de la recherche scientifique
Chimie : L’this compound sert de composé modèle pour l’étude des agonistes des récepteurs kappa-opioïdes et de leurs interactions avec les récepteurs.
Biologie : La recherche sur l’this compound a fourni des informations sur le rôle des récepteurs kappa-opioïdes dans la modulation de la douleur et de la fonction gastro-intestinale.
Médecine : L’this compound s’est montrée prometteuse dans les essais cliniques pour le traitement du syndrome du côlon irritable, en particulier pour réduire la douleur et l’inconfort associés à la maladie .
Comparaison Avec Des Composés Similaires
L’Asimadoline est unique parmi les agonistes des récepteurs kappa-opioïdes en raison de son action sélective périphérique, qui minimise les effets secondaires du système nerveux central. Les composés similaires incluent :
Eluxadoline : Un autre agoniste des récepteurs kappa-opioïdes utilisé dans le traitement du syndrome du côlon irritable.
Fedotozine : Un agoniste des récepteurs kappa-opioïdes avec des applications similaires dans les troubles gastro-intestinaux.
Nalfurafine : Un agoniste des récepteurs kappa-opioïdes utilisé pour le traitement du prurit.
Trimebutine : Un composé ayant une activité agoniste des récepteurs kappa-opioïdes utilisé pour les troubles gastro-intestinaux. L’this compound se distingue par sa capacité à cibler sélectivement les récepteurs kappa-opioïdes périphériques, réduisant ainsi le risque d’effets secondaires du système nerveux central.
Propriétés
IUPAC Name |
N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24-26,30H,17-20H2,1H3/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLHNYVMZCADTC-LOSJGSFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165285 | |
Record name | Asimadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist. Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility. As such, kappa opioid agonists are ideal candidates to relieve the pain, discomfort an impaired motility common to IBS and other gastrointestinal disorders. | |
Record name | Asimadoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05104 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
153205-46-0 | |
Record name | Asimadoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153205-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asimadoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153205460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asimadoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05104 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Asimadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASIMADOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0VK52NV5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Asimadoline is a potent and selective agonist of the κ-opioid receptor (KOR). [, , , , , , , , ]
A: Upon binding to KOR, this compound mimics the actions of endogenous κ-opioid peptides, leading to a cascade of downstream signaling events. This includes inhibition of adenylate cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. These actions ultimately result in reduced neuronal excitability and neurotransmitter release. [, , ]
A: this compound exhibits limited penetration of the blood-brain barrier, making it peripherally selective. This property is advantageous as it minimizes central nervous system side effects, such as sedation and dysphoria, which are commonly associated with centrally acting opioids. [, , ]
A: Studies suggest that this compound's anti-inflammatory effects may involve modulation of substance P (SP), a neuropeptide involved in pain and inflammation. In a rat model of adjuvant arthritis, this compound treatment led to increased SP levels in joint tissue after 12 or 21 days, which coincided with clinical improvement. This paradoxical effect could be attributed to this compound's ability to inhibit SP release from peripheral nerves, leading to increased tissue stores. [, ]
A: this compound has the molecular formula C26H29NO3 and a molecular weight of 403.51 g/mol. []
A: this compound is rapidly absorbed into the bloodstream following oral administration in healthy human volunteers. [] Specific details on its metabolic pathways are not provided in the abstracts.
A: this compound's restricted ability to cross the blood-brain barrier, attributed to its hydrophilic and hydrophobic groups, contributes to its peripheral selectivity. []
A: Researchers have employed various in vitro and in vivo models to assess this compound's efficacy. In vitro studies utilize cell lines expressing human KOR to examine receptor binding affinity and downstream signaling. [] In vivo models include:
- Adjuvant-induced arthritis in rats: This model investigates the anti-inflammatory and analgesic effects of this compound in a chronic inflammatory setting. [, , , , ]
- Visceral hypersensitivity models: These models, including colorectal distension in rodents, evaluate this compound's effects on visceral pain, a key symptom in IBS. [, , , , ]
- Atopic dermatitis model in dogs: Topical this compound gel was evaluated in a canine model of atopic dermatitis, showing promising results in improving dermatitis severity. []
A: Clinical trials evaluating this compound in IBS have yielded mixed results. While some studies showed significant improvement in pain and bowel function in specific IBS subgroups (e.g., diarrhea-predominant IBS with moderate pain), others did not demonstrate significant benefit over placebo. [, , , , , , ] Further research is necessary to determine optimal patient populations and treatment strategies.
A: Research mentions the development of topical this compound gel for localized treatment of atopic dermatitis, aiming to enhance its delivery to the skin while minimizing systemic exposure. []
ANone: Several alternative therapeutic approaches are under investigation for IBS, including:
- Other KOR agonists: Compounds like fedotozine and ADL 10-0101 are being studied for their potential in IBS and other functional gastrointestinal disorders. []
- 5-HT3 receptor antagonists: Alosetron is approved for women with diarrhea-predominant IBS. []
- 5-HT4 receptor agonists: Tegaserod and prucalopride are used for constipation-predominant IBS. [, ]
- Guanylate cyclase C agonists: Linaclotide is approved for chronic idiopathic constipation and IBS with constipation. []
ANone: Key milestones in this compound's development include:
- Early preclinical studies: Demonstrating its potent and selective KOR agonism, peripheral selectivity, and efficacy in animal models of pain and inflammation. [, , , ]
- Phase II clinical trials: Exploring its potential in IBS and functional dyspepsia, leading to the identification of potential target patient subgroups. [, , , ]
- Development of topical formulations: Expanding its potential applications to inflammatory skin conditions like atopic dermatitis. []
A: this compound research has spurred collaborations between pharmacologists, medicinal chemists, clinicians, and immunologists. For instance, investigating the role of substance P in this compound's anti-inflammatory effects requires expertise from both pharmacology and immunology. [, ] Similarly, developing targeted drug delivery systems involves collaboration between pharmaceutical scientists and material scientists. [] Such cross-disciplinary efforts are crucial for advancing our understanding of this compound's therapeutic potential and developing novel treatment strategies for various diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.